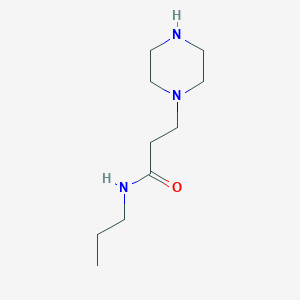

1-Piperazinepropanamide, N-propyl-

Description

Contextualization within Piperazine-Containing Compound Research

The piperazine (B1678402) moiety is a ubiquitous feature in a multitude of approved pharmaceutical drugs, underscoring its therapeutic relevance. prepchem.comnih.gov Its prevalence stems from several key attributes. The two nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, influencing the compound's solubility, permeability, and interaction with biological targets. researchgate.net This dual-amine structure also provides a versatile handle for chemical modification, allowing for the introduction of various substituents to fine-tune pharmacological activity. nih.gov

Research into piperazine-containing compounds has yielded a wide spectrum of biological activities, including but not limited to:

Antimicrobial nih.govresearchgate.net

Antiviral ontosight.ai

Anticancer nih.gov

Antipsychotic researchgate.net

Antidepressant researchgate.net

The inherent versatility of the piperazine ring allows it to be incorporated into diverse molecular architectures, leading to compounds with a broad range of therapeutic applications.

Historical Trajectory and Academic Interest in Amide-Piperazine Hybrid Structures

The combination of a piperazine core with an amide functionality represents a significant and historically important area of research. Amide bonds are fundamental in biological systems, and their incorporation into drug molecules can mimic peptide structures and facilitate crucial interactions with protein targets.

Academic interest in amide-piperazine hybrids has been driven by the potential to create molecules with enhanced biological activity and improved pharmacokinetic profiles. The amide group can introduce rigidity, influence conformation, and participate in hydrogen bonding, all of which are critical for molecular recognition at a receptor or enzyme active site. The historical development of various drugs has seen the empirical and, later, rational design of such hybrids to optimize efficacy and safety.

Current Research Landscape and Emerging Trends Pertaining to 1-Piperazinepropanamide, N-propyl-

While dedicated research focusing exclusively on 1-Piperazinepropanamide, N-propyl- is not extensively documented in publicly available literature, the current research landscape for closely related N-alkyl piperazinepropanamides is active. A significant trend is the exploration of these compounds for their potential as receptor antagonists and enzyme inhibitors.

For instance, research into N-alkyl piperazine side chains has been crucial in the development of CXCR4 antagonists, which have implications in HIV treatment and cancer therapy. nih.gov Studies have shown that the nature of the N-alkyl substituent can significantly impact potency and selectivity. nih.gov Specifically, N-propyl piperazine derivatives have been identified as having improved off-target profiles in certain contexts. nih.gov

Furthermore, the antimicrobial properties of N-alkyl piperazine derivatives continue to be an area of investigation. nih.govresearchgate.net The combination of the piperazine nucleus and the propanamide side chain in 1-Piperazinepropanamide, N-propyl- suggests that it could be a candidate for such studies. The lipophilicity introduced by the N-propyl group may influence its ability to penetrate microbial cell membranes.

Overview of Key Academic Methodologies Employed in the Study of 1-Piperazinepropanamide, N-propyl-

The study of 1-Piperazinepropanamide, N-propyl-, like other novel chemical entities, relies on a suite of established academic methodologies.

Synthesis: The synthesis of 1-Piperazinepropanamide, N-propyl- would likely involve a multi-step process. A plausible synthetic route could start with the N-alkylation of piperazine with a suitable propyl halide, followed by a reaction with a propanoyl chloride derivative to form the amide linkage. An alternative approach could involve the reaction of a pre-formed piperazinepropanamide with a propylating agent. A general example for the synthesis of a related compound, 1-[3-(Dimethylamino)propyl]piperazine, involves the reaction of piperazine with 3-chloro-N,N-dimethylpropanamine hydrochloride in the presence of a base like sodium bicarbonate. prepchem.com

Structural Characterization: Following synthesis, rigorous characterization is essential to confirm the identity and purity of the compound. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the precise arrangement of atoms and confirm the presence of the N-propyl group, the piperazine ring, and the propanamide moiety.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the amide carbonyl (C=O) and N-H bonds.

Biological Evaluation: To assess the potential biological activity of 1-Piperazinepropanamide, N-propyl-, a variety of in vitro assays would be conducted. These could include antimicrobial susceptibility testing against a panel of bacteria and fungi, or receptor binding and enzyme inhibition assays to identify potential molecular targets. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

89009-60-9 |

|---|---|

Molecular Formula |

C10H21N3O |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

3-piperazin-1-yl-N-propylpropanamide |

InChI |

InChI=1S/C10H21N3O/c1-2-4-12-10(14)3-7-13-8-5-11-6-9-13/h11H,2-9H2,1H3,(H,12,14) |

InChI Key |

GWHQLQNYRNBDFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CCN1CCNCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Piperazinepropanamide, N Propyl

Established Synthetic Pathways for 1-Piperazinepropanamide, N-propyl-

Traditional synthetic routes to 1-Piperazinepropanamide, N-propyl- primarily rely on well-established organic reactions, namely amidation and N-alkylation. These methods form the backbone of its laboratory-scale and potential industrial synthesis.

Amidation Reactions and Linkage Formation

The formation of the propanamide linkage is a critical step in the synthesis of 1-Piperazinepropanamide, N-propyl-. This is typically achieved through an amidation reaction between a suitable N-propyl-piperazine derivative and a reactive form of propanoic acid. Common methods involve the use of acyl chlorides or the activation of the carboxylic acid with coupling agents.

For instance, N-propylpiperazine can be reacted with propanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Alternatively, propanoic acid can be activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the amide bond formation with N-propylpiperazine. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

N-Alkylation Strategies for Piperazine (B1678402) Ring Functionalization

The introduction of the N-propyl group onto the piperazine ring is another key synthetic transformation. This N-alkylation can be performed either before or after the amidation step. A common strategy involves the direct alkylation of piperazine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. However, a significant challenge in the N-alkylation of piperazine is the potential for dialkylation, leading to the formation of 1,4-dipropylpiperazine as a byproduct. google.com To circumvent this, protection-deprotection strategies are often employed. For example, one of the nitrogen atoms of the piperazine ring can be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen, and subsequent deprotection to yield the desired N-mono-alkylated product. nih.gov

Another approach involves reductive amination, where piperazine is reacted with propanal in the presence of a reducing agent to form N-propylpiperazine. nih.gov The synthesis of various N-alkyl piperazines has been achieved through the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net

Novel and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of catalytic methods, solvent-free conditions, microwave-assisted synthesis, and flow chemistry for the preparation of piperazine derivatives.

Catalytic Methods for Enhanced Reaction Efficiency

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and reducing waste. For the synthesis of piperazine derivatives, various catalytic systems have been investigated. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the N-arylation of piperazine, a related transformation. mdpi.com While not directly for N-propylation, these methods highlight the potential of transition metal catalysis in functionalizing the piperazine ring.

Furthermore, the use of solid-supported catalysts, such as silica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid nanoparticles, has been reported for other reactions, demonstrating the potential for heterogeneous catalysis in piperazine chemistry. researchgate.net Such catalysts offer advantages in terms of easy separation and reusability, contributing to a greener process. The synthesis of n-propyl propionate (B1217596) has also been explored using catalytic distillation, which could be a relevant technology for related esterification or amidation reactions. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis Protocols

To minimize the environmental impact of chemical synthesis, solvent-free and microwave-assisted reaction conditions are increasingly being adopted. Solvent-free reactions reduce the use of volatile organic compounds, which are often hazardous and contribute to pollution. rsc.org For example, the synthesis of N-phenylsuccinimide has been successfully achieved by heating a mixture of aniline (B41778) and succinic anhydride (B1165640) in a domestic microwave oven without any solvent. nih.gov This approach significantly reduces reaction times and energy consumption. nih.gov

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a wide range of chemical transformations. nih.govresearchgate.net The application of microwave irradiation can lead to higher yields and shorter reaction times in the synthesis of piperazine-containing compounds. nih.gov For the synthesis of 1-Piperazinepropanamide, N-propyl-, a microwave-assisted amidation or N-alkylation could offer a more efficient and sustainable alternative to conventional heating methods.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and easier scalability. The continuous production of chemical compounds can lead to higher consistency and purity of the final product.

While specific applications of flow chemistry for the synthesis of 1-Piperazinepropanamide, N-propyl- are not extensively documented in publicly available literature, the principles of flow chemistry are applicable to the key reaction steps involved. Both amidation and N-alkylation reactions can be adapted to flow-through systems, potentially using packed-bed reactors containing immobilized catalysts or reagents. This approach would allow for a more controlled and efficient synthesis, particularly for larger-scale production.

Considerations for Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into piperazine-containing molecules is a critical step in the development of new therapeutics, as different enantiomers or diastereomers of a compound can exhibit markedly different pharmacological and toxicological profiles. While 1-Piperazinepropanamide, N-propyl- itself is not chiral, its derivatives, substituted on the piperazine ring or the propyl chain, can possess one or more stereocenters. The stereoselective synthesis of such derivatives requires precise control over the formation of these chiral centers.

One effective strategy involves the use of chiral auxiliaries. For instance, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of piperidine (B6355638) derivatives. researchgate.net This approach involves the diastereoselective reaction of an aldimine derived from the chiral amine auxiliary, which can then be cleaved to yield the enantiomerically enriched product. A similar strategy could be envisioned for chiral derivatives of 1-Piperazinepropanamide, N-propyl-, by employing a chiral piperazine precursor or a chiral propanamide fragment.

Another powerful technique is asymmetric catalysis. Organocatalysis, in particular, has emerged as a robust tool for the synthesis of chiral amines and their derivatives. clockss.org Chiral phosphoric acids, for example, can catalyze the enantioselective reduction of prochiral imines, a key step in many amine syntheses. For chiral derivatives of 1-Piperazinepropanamide, N-propyl-, a prochiral precursor could be subjected to asymmetric reduction or alkylation to install the desired stereocenter with high enantioselectivity.

The synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine from S-phenylalanine highlights a substrate-controlled approach where the chirality of the starting material dictates the stereochemical outcome of the final product. clockss.org This multi-step synthesis involves key steps like reductive amination and selective alkylation with complete diastereoselectivity. clockss.org For chiral derivatives of 1-Piperazinepropanamide, N-propyl-, a similar approach could be adopted, starting from a chiral amino acid or another readily available chiral building block.

A representative approach for introducing chirality is summarized in the table below, outlining the method, the type of chirality introduced, and key considerations.

| Method |

Optimization of Reaction Conditions and Yield Improvement Strategies

The efficiency of a synthetic route is paramount, both in academic research and industrial production. Optimization of reaction conditions for the synthesis of 1-Piperazinepropanamide, N-propyl- and its analogs is crucial for maximizing yield, minimizing impurities, and ensuring a cost-effective process. Key parameters that can be tuned include the choice of solvent, catalyst, temperature, and reaction time.

A common method for the synthesis of N-substituted piperazines is the alkylation of a piperazine derivative with an appropriate alkyl halide. In the context of 1-Piperazinepropanamide, N-propyl-, this could involve the reaction of piperazine with N-propyl-3-chloropropanamide. The yield of such reactions can often be improved by the addition of a base to scavenge the acid produced and by the use of a catalyst such as potassium iodide to promote the reaction. Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, often leading to shorter reaction times and higher yields. researchgate.net

Reductive amination is another versatile method for the synthesis of N-alkyl piperazines. mdpi.com This involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. The choice of reducing agent, such as sodium borohydride (B1222165) or hydrogen with a metal catalyst, can significantly impact the reaction's outcome. The optimization of these conditions, including pressure and temperature for catalytic hydrogenations, is critical for achieving high yields and selectivities. google.com

The following table presents a summary of reaction parameters and their potential impact on the synthesis of N-substituted piperazines, which can be applied to optimize the synthesis of 1-Piperazinepropanamide, N-propyl-.

| Parameter |

Scale-Up Methodologies for Preparative and Industrial Research

Transitioning a synthetic route from a laboratory scale to a preparative or industrial scale presents a unique set of challenges. For the production of 1-Piperazinepropanamide, N-propyl-, several factors must be considered to ensure a safe, efficient, and economically viable process.

One of the primary considerations in scaling up is the management of reaction exotherms. Reactions that are easily controlled in small flasks can become hazardous on a larger scale if the heat generated is not effectively dissipated. The use of jacketed reactors with precise temperature control is essential. Additionally, the order and rate of reagent addition can be critical in managing the reaction temperature and minimizing the formation of impurities. mdpi.com

Continuous flow chemistry offers a promising alternative to traditional batch processing for the scale-up of piperazine synthesis. mdpi.com In a flow reactor, reagents are continuously mixed and reacted in a small, well-controlled environment. This allows for excellent heat and mass transfer, leading to improved safety, higher yields, and greater consistency. The operational mode of continuous-flow conditions can facilitate reaction scale-up and offer simplified operational conditions. mdpi.com

Purification of the final product is another critical aspect of scale-up. While chromatography may be suitable for small-scale purification, it is often impractical and expensive for large quantities. Crystallization is a preferred method for industrial-scale purification, as it can provide a high-purity product in a cost-effective manner. The development of a robust crystallization process, including the selection of an appropriate solvent system and the optimization of cooling profiles, is a key step in process development.

The table below outlines key considerations for the scale-up of chemical syntheses, with specific relevance to 1-Piperazinepropanamide, N-propyl-.

| Consideration |

Reaction Chemistry and Mechanistic Investigations of 1 Piperazinepropanamide, N Propyl

Fundamental Reactivity of the Piperazine (B1678402) Nitrogen Centers

The piperazine ring contains two secondary amine-like nitrogen atoms, which are the primary centers of reactivity. These nitrogens are both basic and nucleophilic. nih.govambeed.com The basicity of piperazine is characterized by two distinct pKa values for its conjugate acids, which are approximately 9.73 and 5.35. wikipedia.org This indicates that it can accept two protons, with the first protonation occurring more readily than the second.

The nucleophilic nature of the piperazine nitrogens allows them to participate in a variety of reactions. ontosight.ai They can readily undergo N-alkylation and N-acylation when treated with appropriate electrophiles. wikipedia.orgmdpi.com For instance, they can react with alkyl halides in nucleophilic substitution reactions or with acyl chlorides and anhydrides to form amides. mdpi.comnih.gov The reaction conditions can often be controlled to favor either mono- or di-substitution on the piperazine ring. wikipedia.org Given the presence of the N-propylpropanamide substituent, the remaining secondary amine in 1-Piperazinepropanamide, N-propyl- would be the primary site for further functionalization. The reactivity of these nitrogen centers is fundamental to the synthesis of various piperazine derivatives. researchgate.netnih.gov

Transformations Involving the Amide Functional Group

The N-propylpropanamide portion of the molecule features a tertiary amide. Amide bonds are generally the most stable and least reactive of the carboxylic acid derivatives. chemistrysteps.com This stability is attributed to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and imparts a degree of double-bond character to the C-N bond. chemistrysteps.commasterorganicchemistry.com

Despite their stability, tertiary amides can undergo several transformations, typically under forcing conditions. One of the most common reactions is reduction to the corresponding tertiary amine. youtube.com This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the initial attack of the hydride on the carbonyl carbon, followed by the elimination of the oxygen atom, which is coordinated to the aluminum. youtube.comlibretexts.org Another potential transformation is the iridium-catalyzed reduction to an enamine intermediate, which can then be further functionalized. researchgate.net

Nucleophilic and Electrophilic Reaction Pathways

The dual functionality of 1-Piperazinepropanamide, N-propyl- allows for both nucleophilic and electrophilic reaction pathways.

Nucleophilic Pathways: The primary nucleophilic sites are the nitrogen atoms of the piperazine ring. ontosight.ai These nitrogens can attack a wide range of electrophiles. For example, they can participate in S_N2 reactions with alkyl halides and in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov The synthesis of many piperazine-containing compounds relies on the nucleophilic character of the piperazine ring. mdpi.comnih.gov

Electrophilic Pathways: The primary electrophilic site in the molecule is the carbonyl carbon of the amide group. libretexts.org Due to the resonance stabilization of the amide, this carbon is less electrophilic than the carbonyl carbon of esters or acid chlorides. chemistrysteps.com Nucleophilic attack at this position is therefore challenging and generally requires strong nucleophiles or activation of the amide. For example, conversion to a more reactive species, such as a carboxylic-sulfonic anhydride (B1165640), can facilitate the attack of nucleophiles. tandfonline.com

Hydrolysis and Degradation Studies

Amide hydrolysis is a chemically significant reaction, though amides are notably resistant to it. masterorganicchemistry.combyjus.com The hydrolysis of 1-Piperazinepropanamide, N-propyl-, which would yield N-propylpropanamine and piperazine-1-propanoic acid, is expected to require vigorous conditions, such as prolonged heating in the presence of strong acid or base. byjus.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. masterorganicchemistry.com The resulting tetrahedral intermediate then eliminates the amine, which is immediately protonated to form an ammonium (B1175870) salt, driving the reaction to completion. masterorganicchemistry.comchemguide.co.uk

Base-Promoted Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgbyjus.com The amide anion is then expelled as the leaving group. Since the amide anion is a strong base, it is a poor leaving group, which contributes to the slow rate of this reaction. libretexts.org The reaction is considered base-promoted rather than base-catalyzed because a full equivalent of base is consumed. libretexts.org

While general principles of amide hydrolysis are well-understood, specific hydrolysis and degradation studies for 1-Piperazinepropanamide, N-propyl- are not documented. Mild, anhydrous conditions for the hydrolysis of secondary and tertiary amides have been developed, for instance using NaOH in a methanol/dichloromethane mixture, which could potentially be applied. arkat-usa.org

Radical and Photochemical Transformations (if academically documented)

The study of radical and photochemical reactions of simple amides is less common than their ionic chemistry. However, photochemical transformations of amides are possible, often involving intramolecular reactions if a suitable chromophore is present. For example, N-benzoylformyl α,β-unsaturated amides have been shown to undergo intramolecular [2+2] cycloaddition upon irradiation. rsc.orgrsc.org Phenylglyoxalyl amides can undergo a photochemical oxidation-reduction reaction. acs.org

Visible-light photoredox catalysis has also emerged as a method for amide synthesis, proceeding through radical intermediates. nih.gov While these examples show that amides can participate in photochemical reactions, there is no academic documentation of such transformations specifically for 1-Piperazinepropanamide, N-propyl-. The absence of a strong chromophore in its structure suggests that it would likely be unreactive to visible or near-UV light unless a photosensitizer is added.

Kinetic and Thermodynamic Aspects of Key Chemical Reactions

While specific kinetic and thermodynamic data for reactions involving 1-Piperazinepropanamide, N-propyl- are unavailable, general principles for the reactions of its functional groups can be discussed.

Amide hydrolysis is a thermodynamically favorable process, but it is kinetically very slow due to a high activation energy. researchgate.netmcmaster.ca The stability of the amide bond is a key kinetic feature. chemistrysteps.com The rate of hydrolysis is dependent on pH, with distinct regions of acid-catalyzed, base-promoted, and water-assisted hydrolysis. researchgate.net Activation energies for amide bond hydrolysis have been estimated, for example, for base-catalyzed, acid-catalyzed, and water-assisted mechanisms, they are approximately 21, 31, and 99 kJ/mol, respectively, for N-methylacetamide in high-temperature water. researchgate.net

The following table presents representative activation parameters for the hydrolysis of a related amide complex, providing an indication of the energy barriers involved. It is important to note that these values are not specific to 1-Piperazinepropanamide, N-propyl-.

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (eu) | ΔG‡ (kcal/mol at 298 K) |

| Amide Hydrolysis | 18.0(5) | -22(2) | 24.6 |

| Amide Methanolysis | 15.0(4) | -29(1) | 23.6 |

| Data for the hydrolysis and methanolysis of (ppbpa)Zn₂. acs.org |

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The mechanisms of the reactions described above are typically investigated through a combination of experimental and computational methods.

Experimental Approaches: Kinetic studies are crucial for determining reaction rates and their dependence on reactant concentrations, temperature, and pH, which helps to elucidate the rate-determining step and the composition of the transition state. researchgate.netrsc.org Isotopic labeling studies, for example using ¹⁸O-labeled water in hydrolysis reactions, can trace the path of atoms and confirm the site of bond cleavage. Spectroscopic techniques such as NMR and IR can be used to identify intermediates and products.

Computational Approaches: Density Functional Theory (DFT) calculations have become a powerful tool for studying reaction mechanisms. rsc.org Computational studies can model the geometries of reactants, transition states, and products, and calculate their relative energies to determine activation barriers and reaction enthalpies. nih.govusfq.edu.ecresearchgate.net These methods have been applied to investigate amide hydrolysis, providing detailed insights into the roles of protonation and the nature of the transition state. mcmaster.caresearchgate.net For example, computational studies on the cleavage of an amide bond assisted by an intramolecular amine nucleophilic attack have determined the most favorable mechanism and its activation free energy. nih.govusfq.edu.ecresearchgate.net While these powerful techniques have not been specifically applied to 1-Piperazinepropanamide, N-propyl-, they represent the state-of-the-art for mechanistic elucidation in organic chemistry.

Derivatization Strategies and Analog Design in 1 Piperazinepropanamide, N Propyl Chemistry

Rational Design Principles for Structural Diversification of 1-Piperazinepropanamide, N-propyl-

The two nitrogen atoms of the piperazine (B1678402) ring are primary sites for structural diversification. mdpi.com They are not chemically equivalent. In the parent compound, the N-1 nitrogen is part of the propanamide substituent, while the N-4 nitrogen is unsubstituted and presents a secondary amine. This inherent asymmetry is a key element in derivatization strategies.

N-4 Position: The secondary amine at the N-4 position is a key handle for introducing a wide array of substituents. As a basic center, it can serve as a hydrogen bond acceptor or be protonated at physiological pH, which can significantly impact water solubility, bioavailability, and interaction with target proteins. nih.gov Rational design strategies often involve the acylation, alkylation, or arylation of this nitrogen to introduce groups that can:

Probe specific binding pockets in a target receptor.

Introduce additional pharmacophoric elements, such as aromatic rings or other heterocyclic systems. mdpi.com

N-1 Position: While the N-1 nitrogen is already substituted with the propanamide chain, the nature of this linkage itself is a point of modification. Research on other piperazine-containing molecules has demonstrated that the two nitrogen atoms can play distinct roles in biological activity. For instance, in certain 1,4-disubstituted piperazine derivatives, the isosteric replacement of the N-1 atom with a methine group was found to abolish narcotic antagonist activity, while preserving agonist activity, suggesting the N-1 atom was crucial for the former. nih.gov This highlights the importance of the specific electronic and steric environment of each nitrogen atom.

The versatility of the piperazine nucleus allows for extensive modification to fine-tune pharmacological activity. researchgate.net The size and nature of the substituents are critical; in some classes of piperazine derivatives, biological activity has been observed to decrease as the bulk of the substituent group increases. nih.gov

The propanamide linker, –CH2-CH2-C(=O)NH-, connects the piperazine ring to the N-propyl group and offers multiple avenues for modification. Its length, rigidity, and the amide bond itself are critical determinants of the molecule's conformation and how it presents its functional groups to a biological target.

Amide Bond Modification: The amide bond is a stable, planar unit that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). Modifications can include:

N-Methylation: Replacing the amide N-H with an N-CH3 group removes a hydrogen bond donor, which can probe the importance of this interaction for target binding.

Isosteric Replacement: The amide bond can be replaced with other functional groups (e.g., sulfonamides, reversed amides, esters, or even stable C-C bonds) to alter electronic properties, metabolic stability, and conformational freedom. Studies on other complex molecules, like RNA, have shown that replacing phosphate (B84403) linkages with amide linkages can dramatically alter function and specificity, demonstrating the profound impact of such backbone modifications. nih.govnih.gov

Propanamide Chain Alteration: The three-carbon chain can be lengthened, shortened, or constrained. Introducing substituents on the alpha or beta carbons of the propionyl group can create chiral centers and introduce steric bulk, which can influence binding affinity and selectivity. For example, studies on the synthesis of related diarylcarboxamides have shown that substituents on the carbon alpha to the amide can significantly impact the stereoselectivity of subsequent reactions. acs.org

The introduction of various substituents transforms the fundamental 1-Piperazinepropanamide, N-propyl- scaffold into a diverse family of analogs, each with a unique three-dimensional shape and physicochemical profile. The rational design process considers how these changes collectively define the molecule's architecture.

For instance, attaching large, planar aromatic systems to the N-4 position of the piperazine ring is a common strategy to introduce DNA intercalating properties or to target flat hydrophobic regions of a protein. mdpi.com The type and position of substituents on such aromatic rings can have a dramatic effect; in certain chalcone-piperazine hybrids, the introduction of halogen atoms onto an attached benzene (B151609) ring was found to greatly impact anti-tumor activity. nih.gov Similarly, extensive studies on iridium-catalyzed reactions have demonstrated that the placement of even simple substituents like fluoro, chloro, or bromo groups on aryl rings can precisely control the regioselectivity and enantioselectivity of a reaction, highlighting the powerful directing effects of substituents. acs.org

Synthetic Routes to Key Derivatives and Analogs

The synthesis of libraries of 1-Piperazinepropanamide, N-propyl- analogs leverages modern high-throughput chemical synthesis techniques. These methods are designed to rapidly produce a large number of structurally related compounds for screening and lead optimization. researchgate.net

Parallel Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy for creating large, diverse libraries of molecules in a single, systematic process. wikipedia.orgnih.gov Instead of synthesizing one compound at a time, building blocks are systematically combined in all possible ways to generate a library of analogs. researchgate.net

Parallel Synthesis: This technique involves performing multiple, discrete reactions simultaneously in an array format, such as a 96-well plate. For the 1-Piperazinepropanamide, N-propyl- scaffold, a parallel synthesis approach could start with a common intermediate, such as 1-(piperazin-1-yl)propan-1-one, which is then reacted with a diverse set of reagents (e.g., various aldehydes, alkyl halides, or carboxylic acids) in separate reaction wells to generate a library of N-4 substituted analogs. This approach has been successfully used to create libraries of other piperazine derivatives, such as piperazine-tethered thiazoles. mdpi.com

Liquid-Phase Combinatorial Synthesis: This method utilizes a soluble polymer support to which the initial reactant is attached. Subsequent reaction steps are carried out in solution, and the polymer-bound product is easily separated from excess reagents by precipitation. This approach combines the benefits of solid-phase synthesis (ease of purification) with the advantages of traditional solution-phase chemistry and has been applied to the synthesis of benzylpiperazine libraries. nih.gov

Solid-Phase Organic Synthesis Techniques

Solid-phase organic synthesis (SPOS), originally developed for peptide synthesis (SPPS), is a cornerstone of combinatorial chemistry. du.ac.in The core principle involves covalently attaching a starting material to an insoluble polymer resin, performing a sequence of chemical reactions on the attached molecule, and finally cleaving the desired product from the resin. wikipedia.orgajrconline.org

The key advantages of this technique are the simplification of purification—excess reagents and byproducts are simply washed away from the resin-bound product—and its amenability to automation. du.ac.in

A potential solid-phase synthesis route for analogs of 1-Piperazinepropanamide, N-propyl- could proceed as follows:

Anchoring: An appropriate piperazine building block is attached to a solid support resin via a cleavable linker. For example, piperazine itself could be attached to a 2-chlorotrityl chloride resin. uci.edu

Elaboration: The resin-bound piperazine is then subjected to a series of reactions. First, it could be reacted with 3-chloropropionyl chloride to form the propanamide side chain. Subsequently, the resulting secondary amide could be alkylated with propyl iodide to install the N-propyl group.

Diversification: The remaining free N-H group on the piperazine ring (the N-4 position) can then be reacted with a library of building blocks, such as a diverse set of carboxylic acids in the presence of a coupling agent, to create a library of amides.

Cleavage: In the final step, the completed molecules are cleaved from the resin support using a reagent (e.g., a mild acid) that breaks the linker, releasing the purified products into solution.

The choice of resin, linker, and protecting groups is crucial for the success of solid-phase synthesis, ensuring that the desired reactions proceed efficiently and that the final product can be cleaved without degradation. ajrconline.orguci.edu Reagents commonly used in peptide synthesis, such as piperidine (B6355638) or piperazine for deprotection steps, are also relevant in the broader context of solid-phase synthesis of heterocyclic compounds. nih.gov

Structure-Research Activity Relationship Studies (SARs) in Non-Biomedical Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its activity in a specific application. In a non-biomedical context, this could relate to properties such as catalytic activity, material performance, or agrochemical efficacy.

For a molecule like 1-Piperazinepropanamide, N-propyl-, a hypothetical SAR study would involve the systematic modification of its different structural components: the piperazine ring, the propanamide linker, and the N-propyl group. Researchers would synthesize a series of analogs and test their performance in a relevant non-biomedical assay.

Key hypothetical modifications for an SAR study on 1-Piperazinepropanamide, N-propyl-, would include:

Modification of the N-propyl group: Varying the length and branching of the alkyl chain could influence the compound's solubility and steric interactions in a non-biological system. For instance, replacing the propyl group with larger or smaller alkyl groups, or introducing cyclic moieties, would be a standard approach.

Substitution on the Piperazine Ring: The second nitrogen atom of the piperazine ring is a key site for modification. Introducing different substituents could modulate the compound's electronic properties and conformational flexibility.

Alterations to the Propanamide Linker: The length and rigidity of the propanamide linker could be altered to understand its impact on the spatial relationship between the piperazine ring and the N-propyl group.

Without specific experimental data, any discussion of SAR for 1-Piperazinepropanamide, N-propyl-, remains purely speculative.

Spectroscopic and Structural Elucidation Techniques for 1 Piperazinepropanamide, N Propyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of "1-Piperazinepropanamide, N-propyl-". By probing the magnetic environments of atomic nuclei, NMR provides a detailed blueprint of the molecular architecture.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of "1-Piperazinepropanamide, N-propyl-". The chemical shift (δ), reported in parts per million (ppm), for each nucleus in the NMR spectrum is highly sensitive to its local electronic environment, enabling the precise assignment of individual atoms within the molecular structure.

In a typical ¹H NMR spectrum of "1-Piperazinepropanamide, N-propyl-", the protons of the N-propyl group give rise to characteristic signals. The terminal methyl (CH₃) protons are expected to appear as a triplet, the central methylene (B1212753) (CH₂) group as a multiplet (sextet), and the methylene group adjacent to the amide nitrogen as a triplet. The protons on the piperazine (B1678402) ring often present as complex multiplets due to their diastereotopic nature. The two methylene groups of the propanamide side chain would also produce distinct multiplets, typically triplets.

The ¹³C NMR spectrum offers complementary information, with each chemically distinct carbon atom yielding a single resonance. The carbonyl carbon of the amide functional group is characteristically found at a low field (downfield) chemical shift. The carbon atoms of the N-propyl group and the piperazine ring resonate at predictable chemical shifts, facilitating their straightforward assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Piperazinepropanamide, N-propyl- This table is interactive. Click on the headers to sort.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-propyl CH₃ | ~0.9 (triplet) | ~11.5 |

| N-propyl CH₂ (central) | ~1.5 (sextet) | ~22.8 |

| N-propyl CH₂ (adjacent to amide N) | ~3.2 (triplet) | ~41.5 |

| Piperazine CH₂ (positions 3 and 5) | ~2.4 (multiplet) | ~54.5 |

| Piperazine CH₂ (positions 2 and 6) | ~3.5 (multiplet) | ~45.9 |

| Propanamide CH₂ (α to piperazine) | ~2.5 (triplet) | ~53.2 |

| Propanamide CH₂ (β to piperazine, α to C=O) | ~2.3 (triplet) | ~34.7 |

| Amide C=O | - | ~172.0 |

Disclaimer: These are predicted chemical shift values. Actual experimental values may vary based on solvent, concentration, and temperature.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To resolve signal overlap and unequivocally establish the molecular connectivity, a variety of two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) spin-spin coupling networks, thereby identifying adjacent protons. For "1-Piperazinepropanamide, N-propyl-," COSY would be instrumental in confirming the spin systems within the N-propyl and propanamide fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. This is a powerful tool for assigning ¹³C signals based on the more readily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the different structural fragments of the molecule, for example, by showing correlations between the N-propyl protons and the amide carbonyl carbon, or between the propanamide protons and the piperazine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are in close proximity in three-dimensional space, irrespective of their through-bond connectivity. This provides critical information regarding the molecule's preferred conformation and stereochemistry.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) at specific frequencies corresponds to the stretching, bending, and other vibrational motions of the molecule's chemical bonds.

For "1-Piperazinepropanamide, N-propyl-", the IR spectrum is expected to display a strong absorption band for the C=O (carbonyl) stretching vibration of the tertiary amide group, typically found in the 1630-1680 cm⁻¹ region. The C-H stretching vibrations of the alkyl portions of the molecule would be evident in the 2850-3000 cm⁻¹ range. Characteristic C-N stretching vibrations from the piperazine ring and the amide linkage would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy can provide complementary data, especially for the vibrations of non-polar bonds that are weak absorbers in the IR spectrum.

Table 2: Key Infrared Absorption Frequencies for 1-Piperazinepropanamide, N-propyl- This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Tertiary Amide) | Stretching | 1630-1680 |

| C-N | Stretching | 1000-1350 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a primary tool for determining the molecular weight of a compound and can also yield significant structural information through the analysis of its fragmentation patterns.

Using a soft ionization technique such as electrospray ionization (ESI), the mass spectrum of "1-Piperazinepropanamide, N-propyl-" would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of the parent ion, often to within a few parts per million. This high precision allows for the determination of the molecule's elemental composition, which is a critical step in confirming the molecular formula of "1-Piperazinepropanamide, N-propyl-" and distinguishing it from any potential isomers. The fragmentation pattern observed in the mass spectrum can also be used to corroborate the proposed structure, as the masses of the fragment ions will correspond to the loss of specific structural units, such as the N-propyl group or portions of the piperazine ring.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. This technique involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, from which the positions of all the atoms in the molecule can be determined with high precision.

An X-ray crystallographic analysis of "1-Piperazinepropanamide, N-propyl-" would provide definitive information on bond lengths, bond angles, and torsion angles. It would reveal the preferred conformation of the piperazine ring (which is typically a chair conformation), the planarity of the amide bond, and the spatial orientation of the N-propyl group. Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate how the molecules pack together in the crystal lattice. This detailed structural knowledge is invaluable for a comprehensive understanding of the compound's physical and chemical properties.

Advanced Spectroscopic and Chromatographic Coupling Techniques

The structural elucidation and quantification of 1-Piperazinepropanamide, N-propyl-, and its derivatives are heavily reliant on the coupling of chromatographic separation techniques with advanced spectroscopic detection methods. These hyphenated techniques provide both qualitative and quantitative data, essential for the comprehensive analysis of these compounds. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prominent and powerful techniques employed for the analysis of piperazine derivatives. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of volatile and thermally stable piperazine derivatives. researchgate.net The method involves the separation of compounds in a gaseous mobile phase followed by their detection and identification based on their mass-to-charge ratio (m/z). rsc.org

For many piperazine derivatives, a derivatization step, such as silylation or acylation, is often necessary to improve their volatility and thermal stability for GC analysis. researchgate.net The mass spectra of piperazine derivatives are often characteristic, allowing for their identification based on specific fragmentation patterns and key ions. researchgate.net For instance, a study on various piperazine derivatives identified characteristic m/z values that allow for their differentiation. researchgate.net While specific fragmentation data for 1-Piperazinepropanamide, N-propyl- is not widely published, the general principles of fragmentation for piperazine rings and amide side chains would apply.

A typical GC-MS method for piperazine derivatives would involve an injection of the sample extract into the gas chromatograph, separation on a suitable capillary column (e.g., a DB-5ms column), and subsequent detection by a mass selective detector. scholars.direct

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds, which may include certain derivatives of 1-Piperazinepropanamide, N-propyl-. mdpi.com This technique separates compounds in a liquid mobile phase before they are ionized and detected by a mass spectrometer.

LC-MS methods have been developed for the rapid detection of various piperazine derivatives in different matrices. mdpi.com These methods offer the advantage of high confidence in results, especially when using stable isotopically labeled internal standards. mdpi.com A study on the determination of a nitrosamine (B1359907) impurity in products containing a piperazine-like moiety utilized LC-MS/MS, demonstrating the technique's capability for trace-level detection and quantification. mdpi.com The validation of such methods typically includes assessing parameters like specificity, linearity, accuracy, precision, and limits of detection and quantification. mdpi.com

The table below summarizes the key aspects of these advanced analytical techniques for the analysis of piperazine derivatives, which are applicable to 1-Piperazinepropanamide, N-propyl-.

| Technique | Principle | Application to Piperazine Derivatives | Key Considerations | References |

| GC-MS | Separation of volatile compounds in a gas phase followed by mass-based detection. | Identification and quantification of volatile derivatives. | Derivatization may be required to improve volatility. Characteristic fragmentation patterns aid in identification. | rsc.org, researchgate.net, scholars.direct, researchgate.net |

| LC-MS | Separation of compounds in a liquid phase followed by mass-based detection. | Analysis of less volatile or thermally labile derivatives. High sensitivity and selectivity. | Suitable for trace analysis. Use of internal standards improves accuracy. | mdpi.com, mdpi.com |

Computational and Theoretical Studies on 1 Piperazinepropanamide, N Propyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. dergipark.org.trscispace.com For 1-Piperazinepropanamide, N-propyl-, DFT would be employed to perform geometry optimization, determining the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy conformation of the molecule, considering the flexible N-propyl and propanamide chains and the puckering of the piperazine (B1678402) ring.

Once the geometry is optimized, DFT calculations can yield a wealth of information about the molecule's reactivity and electronic properties. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-Piperazinepropanamide, N-propyl-, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, indicating sites susceptible to electrophilic attack. dergipark.org.tr

The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G) is critical for the accuracy of DFT calculations and is selected based on the specific properties being investigated and validated against experimental data where possible. dergipark.org.trscispace.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Piperazine Derivative This table presents hypothetical data representative of what a DFT calculation would yield for a molecule like 1-Piperazinepropanamide, N-propyl-.

| Parameter | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 3.2 | Debye |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) can provide higher accuracy for certain properties. srce.hr

For a relatively small molecule like 1-Piperazinepropanamide, N-propyl-, ab initio calculations could be used to:

Benchmark DFT Results: High-level ab initio calculations can validate the geometries and energies obtained from more computationally efficient DFT methods.

Calculate Thermochemical Properties: These methods can accurately predict properties such as enthalpy of formation and vibrational frequencies.

Investigate Weak Interactions: They are particularly useful for studying non-covalent interactions, such as intramolecular hydrogen bonding, which may influence the molecule's preferred conformation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamic processes. An MD simulation for 1-Piperazinepropanamide, N-propyl- would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to predict their motion.

This approach is invaluable for exploring the molecule's conformational landscape. The piperazine ring can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. nih.gov The flexibility of the N-propyl and propanamide side chains adds further complexity. MD simulations can reveal:

Preferred Conformations: By simulating the molecule's movement over nanoseconds, MD can identify the most frequently adopted shapes and the energetic barriers between different conformations. rsc.org

Solvent Effects: The simulation can explicitly model how interactions with solvent molecules (e.g., water) influence the molecule's structure and dynamics.

Intramolecular Interactions: The analysis can track the formation and breaking of transient intramolecular hydrogen bonds that stabilize certain conformations.

Molecular Modeling and Docking Studies in Non-Biological Systems (e.g., host-guest interactions, material interfaces)

While docking is commonly associated with biological targets, the principles of molecular modeling can also be applied to understand interactions in non-biological systems. For 1-Piperazinepropanamide, N-propyl-, these studies could explore its potential to interact with synthetic hosts or material surfaces.

Host-Guest Chemistry: The molecule could be computationally docked into the cavity of a host molecule, such as a cyclodextrin or calixarene. These simulations would predict the binding affinity and the most stable orientation of the guest (1-Piperazinepropanamide, N-propyl-) within the host. The primary interactions would likely involve hydrogen bonding with the amide group and hydrophobic interactions with the alkyl chains.

Material Interfaces: Modeling could also be used to predict how the molecule adsorbs onto a surface, such as silica or a polymer. By calculating the interaction energy, these studies can determine the preferred orientation of the molecule at the interface, which is relevant for applications in materials science and chromatography.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the chemical structure of molecules with their physical, chemical, or environmental properties. A QSPR model is a mathematical equation that relates numerical descriptors of a molecule's structure to a specific property. scispace.comopenpharmaceuticalsciencesjournal.com

To build a QSPR model relevant to 1-Piperazinepropanamide, N-propyl-, a dataset of structurally similar piperazine derivatives with known experimental data for a property of interest (e.g., boiling point, solubility, chromatographic retention time) would be required. scispace.com

The process involves:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies). openpharmaceuticalsciencesjournal.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to develop an equation that best correlates a subset of these descriptors with the measured property. scispace.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. scispace.com

Once a robust QSPR model is established, it can be used to predict the properties of new or untested compounds like 1-Piperazinepropanamide, N-propyl-, based solely on its calculated descriptors.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. mdpi.com Comparing the computationally predicted spectrum with experimental data can be crucial for confirming the molecule's structure and assigning specific peaks to the correct atoms. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using methods like DFT. These frequencies correspond to the absorption bands seen in an IR spectrum. acs.org For 1-Piperazinepropanamide, N-propyl-, calculations would predict characteristic peaks, such as the C=O stretch of the amide group (typically around 1650 cm⁻¹), N-H bending, and C-H stretching vibrations. acs.orgdiva-portal.org This theoretical spectrum serves as a valuable guide for interpreting experimental IR data.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table presents hypothetical data to illustrate how computational predictions are used to aid in the interpretation of experimental spectra for a molecule like 1-Piperazinepropanamide, N-propyl-.

| ¹³C NMR | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Carbonyl (C=O) | 173.5 | 172.8 |

| Piperazine (C-N) | 54.2 | 53.9 |

| N-Propyl (CH₂) | 41.8 | 41.5 |

| IR | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1660 | 1655 |

| N-H Bend | 1555 | 1550 |

| C-H Stretch | 2950 | 2945 |

Mechanistic Insights Derived from Computational Simulations

No publicly available research data could be found for this specific topic.

Exploration of Non Biomedical Applications of 1 Piperazinepropanamide, N Propyl

Role as a Synthetic Building Block or Intermediate in Organic Synthesis

The bifunctional nature of 1-Piperazinepropanamide, N-propyl-, featuring a reactive secondary amine within the piperazine (B1678402) ring and an amide functionality, theoretically allows it to serve as a versatile building block in organic synthesis. The piperazine moiety can be a key component in the construction of more complex molecules.

Precursor in the Development of Advanced Materials

While piperazine and its derivatives are known to be incorporated into various polymers and materials, there is currently no specific research available that details the use of 1-Piperazinepropanamide, N-propyl- as a precursor in the development of advanced materials. The potential for its integration into polymer backbones or as a functional side group remains an unexplored area of materials science.

Ligand in Catalysis

The nitrogen atoms within the piperazine core of 1-Piperazinepropanamide, N-propyl- present potential coordination sites for metal centers, suggesting its possible application as a ligand in catalysis. Piperazine-based ligands have been utilized in various catalytic systems; however, no studies have been published that investigate the catalytic activity or ligand properties of 1-Piperazinepropanamide, N-propyl- in fields such as asymmetric or organometallic catalysis.

Contributions to Supramolecular Chemistry Research

The structure of 1-Piperazinepropanamide, N-propyl- contains hydrogen bond donors and acceptors, which are key features for the formation of supramolecular assemblies. Piperazine derivatives have been studied for their ability to form interesting supramolecular structures. rsc.org

Investigations into Host-Guest Complexation

There is no available literature that investigates the role of 1-Piperazinepropanamide, N-propyl- in host-guest complexation. Such studies would typically explore the ability of the molecule to bind with other molecules or ions through non-covalent interactions, a field in which this compound has not yet been characterized.

Applications in Analytical Chemistry Research

In analytical chemistry, piperazine and its derivatives are sometimes the subject of method development for detection and quantification, particularly in forensic science and pharmaceutical analysis. ojp.govjocpr.comresearchgate.net These methods often involve chromatographic techniques. researchgate.net However, there are no specific analytical methods reported in the literature that have been developed for or utilize 1-Piperazinepropanamide, N-propyl-.

Data Tables

Table 1: Investigated Non-Biomedical Applications of 1-Piperazinepropanamide, N-propyl-

| Application Area | Research Findings |

| Synthetic Building Block | |

| Precursor for Advanced Materials | No specific data available. |

| Ligand in Catalysis | No specific data available. |

| Supramolecular Chemistry | |

| Host-Guest Complexation | No specific data available. |

| Self-Assembly Processes | No specific data available. |

| Analytical Chemistry | |

| Research Applications | No specific data available. |

Development of Reagents for Sensing and Detection Systems

There is no available research demonstrating the use of 1-Piperazinepropanamide, N-propyl- in the development of chemical sensors or detection systems.

Evaluation as Stationary Phases in Chromatographic Separations

No studies have been found that evaluate or utilize 1-Piperazinepropanamide, N-propyl- as a stationary phase in any form of chromatographic separation.

Role in Polymer Science and Materials Chemistry Research

The role of 1-Piperazinepropanamide, N-propyl- in polymer science or materials chemistry has not been explored in any available research. There are no documented instances of its use as a monomer, additive, or modifier in material science applications.

Exploration in Other Specialized Academic Disciplines

Beyond its implicit role in synthetic organic chemistry as an intermediate, there is no evidence of 1-Piperazinepropanamide, N-propyl- being explored in other specialized academic disciplines for non-biomedical purposes.

Emerging Research Frontiers and Future Directions in 1 Piperazinepropanamide, N Propyl Studies

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of piperazine-containing compounds is a well-established field, yet there remains significant room for innovation, particularly in the development of more efficient, scalable, and environmentally benign methods. For a molecule like 1-Piperazinepropanamide, N-propyl-, traditional synthetic routes would likely involve the acylation of N-propylpiperazine with propanoyl chloride or a related activated carboxylic acid derivative. However, emerging research points towards more sophisticated and versatile synthetic strategies.

One such promising approach is the Ugi three-component reaction. nih.gov This multicomponent reaction allows for the rapid assembly of complex molecules from simple starting materials, offering a convergent and efficient route to a diverse range of piperazine (B1678402) amides. nih.gov For the synthesis of 1-Piperazinepropanamide, N-propyl-, this could involve the reaction of an isocyanide, an amine (N-propylpiperazine), a carboxylic acid (propanoic acid), and an aldehyde. The exploration of different catalysts and reaction conditions for such a transformation could lead to higher yields and improved purity profiles.

Another avenue for methodological advancement lies in the use of alternative coupling reagents and activation methods for the amide bond formation. While traditional reagents like carbodiimides are effective, they can generate stoichiometric amounts of byproducts that complicate purification. nih.gov The development and application of novel, catalytic amide bond-forming reactions would represent a significant step forward. Furthermore, flow chemistry techniques are increasingly being adopted for the synthesis of active pharmaceutical ingredients and other fine chemicals. The application of flow synthesis to 1-Piperazinepropanamide, N-propyl- could offer advantages in terms of safety, scalability, and process control.

| Synthetic Method | Description | Potential Advantages for 1-Piperazinepropanamide, N-propyl- |

| Ugi Three-Component Reaction | A multicomponent reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde. nih.gov | Rapid assembly of the core structure, potential for high diversity in derivative synthesis. nih.gov |

| Alternative Coupling Reagents | Use of novel reagents for amide bond formation to minimize byproducts. nih.gov | Improved reaction efficiency and easier purification. nih.gov |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, scalability, and process control. |

| Biocatalysis | Use of enzymes, such as amidases, for amide bond formation. nih.gov | High selectivity and mild reaction conditions. nih.gov |

Discovery of Novel Reactivity and Chemical Transformations

The chemical reactivity of 1-Piperazinepropanamide, N-propyl- is largely dictated by the interplay between the piperazine ring and the amide functionality. While the fundamental reactivity of these individual moieties is well-understood, their combination within a single molecule can give rise to novel and unexpected chemical transformations. masterorganicchemistry.com

Future research could focus on exploring the selective functionalization of the piperazine ring. The presence of a secondary amine in the piperazine moiety of a precursor to 1-Piperazinepropanamide, N-propyl- offers a handle for further chemical modification. For instance, late-stage functionalization techniques could be employed to introduce additional substituents onto the piperazine ring, leading to the generation of a library of derivatives with diverse properties.

The amide bond itself, while generally stable, can participate in a range of chemical transformations. masterorganicchemistry.com Research into the activation of the N-C(O) bond could open up new avenues for post-synthetic modification. For example, the development of catalytic methods for the cleavage or transformation of the amide bond under mild conditions would be of significant interest. Furthermore, the exploration of intramolecular reactions, where the piperazine ring and the propanamide side chain interact, could lead to the discovery of novel cyclization or rearrangement pathways, yielding unique molecular scaffolds.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Furthermore, AI can be employed to predict the physicochemical and biological properties of 1-Piperazinepropanamide, N-propyl- and its derivatives. By analyzing the chemical structure, machine learning algorithms can estimate properties such as solubility, lipophilicity, and potential biological activity. researchgate.net This in silico screening can help to prioritize the synthesis of compounds with the most promising profiles for specific applications. Generative models can also be used to design novel derivatives of 1-Piperazinepropanamide, N-propyl- with desired properties, expanding the accessible chemical space. youtube.com

| AI/ML Application | Description | Potential Impact on 1-Piperazinepropanamide, N-propyl- Research |

| Reaction Prediction | Using ML models to predict optimal reaction conditions. pku.edu.cn | Accelerated synthesis optimization and reduced experimental workload. pku.edu.cn |

| Property Prediction | Predicting physicochemical and biological properties from chemical structure. researchgate.net | Prioritization of derivatives for synthesis and testing. researchgate.net |

| Generative Design | Using AI to design novel molecules with desired properties. youtube.com | Exploration of new chemical space and identification of promising candidates. youtube.com |

| Spectroscopic Data Analysis | AI-powered analysis of NMR and mass spectrometry data. | Faster and more accurate structure elucidation. |

Development of Highly Specialized Derivatives for Niche Academic and Industrial Applications

The core structure of 1-Piperazinepropanamide, N-propyl- serves as a versatile scaffold for the development of highly specialized derivatives with tailored properties for a range of niche applications. By systematically modifying the substituents on the piperazine ring and the propanamide side chain, it is possible to fine-tune the molecule's characteristics.

In the context of materials science, derivatives of 1-Piperazinepropanamide, N-propyl- could be designed to act as building blocks for supramolecular assemblies or as ligands for the synthesis of metal-organic frameworks (MOFs). The introduction of specific functional groups could impart desired properties such as fluorescence, conductivity, or catalytic activity.

From an academic perspective, the synthesis of a library of 1-Piperazinepropanamide, N-propyl- derivatives would provide a valuable tool for studying structure-activity relationships (SAR). nih.gov By systematically varying the chemical structure and evaluating the impact on a particular property, researchers can gain insights into the molecular features that govern the observed activity. nih.gov This knowledge can then be used to design more potent and selective compounds.

Addressing Fundamental Questions in Piperazine-Amide Chemistry

The study of 1-Piperazinepropanamide, N-propyl- and its analogs can also contribute to a deeper understanding of fundamental questions in piperazine-amide chemistry. The conformational flexibility of the piperazine ring and the rotational barrier around the amide bond are key determinants of the molecule's three-dimensional structure and, consequently, its properties. masterorganicchemistry.com

Advanced spectroscopic techniques, such as variable-temperature NMR, coupled with computational modeling, can be used to probe the conformational landscape of 1-Piperazinepropanamide, N-propyl-. Understanding the preferred conformations and the energy barriers between them is crucial for rationalizing the molecule's reactivity and its interactions with biological targets.

Another fundamental question relates to the electronic communication between the piperazine ring and the amide functionality. The nitrogen atoms of the piperazine ring can influence the electronic properties of the amide bond, and vice versa. masterorganicchemistry.com Detailed experimental and theoretical studies can elucidate the nature and extent of this electronic interplay, providing valuable insights that can be generalized to other piperazine-containing amides.

Opportunities for Interdisciplinary Research Collaborations

The multifaceted nature of research into 1-Piperazinepropanamide, N-propyl- provides fertile ground for interdisciplinary collaborations. The synthesis and characterization of this compound and its derivatives fall within the domain of synthetic organic chemistry. However, a comprehensive understanding of its properties and potential applications requires expertise from a variety of other fields.

Collaboration with computational chemists is essential for leveraging the power of AI and ML in reaction optimization and property prediction. youtube.com Working with materials scientists could lead to the development of novel materials based on the 1-Piperazinepropanamide, N-propyl- scaffold. Furthermore, collaborations with biochemists and pharmacologists would be crucial for evaluating the biological activity of these compounds and exploring their potential as therapeutic agents or research tools. The use of amidases in biocatalytic routes also opens doors for collaboration with enzymologists and biochemical engineers. nih.gov

Such interdisciplinary efforts are not only beneficial for advancing our knowledge of 1-Piperazinepropanamide, N-propyl- but also for fostering a more integrated and holistic approach to chemical research.

Q & A

Q. Methodological Insight :

- Step 1 : Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) to minimize hydrolysis.

- Step 2 : Optimize stoichiometry via iterative testing (e.g., 1.2–1.5 equivalents of isocyanate to piperazine).

- Step 3 : Monitor reaction progress using TLC or LC-MS to identify by-products early.

Which analytical techniques are most reliable for confirming the structural integrity and purity of 1-Piperazinepropanamide, N-propyl- derivatives?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry and substituent orientation. Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and purity (>95%) . Elemental analysis (C, H, N) is recommended for final compound validation.

Q. Methodological Insight :

- NMR : Assign peaks using DEPT-135 to distinguish CH, CH₂, and CH₃ groups.

- LC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to resolve impurities.

- Purity Threshold : Target ≥95% by HPLC (UV detection at 254 nm).

How can researchers optimize reaction conditions to improve yields of 1-Piperazinepropanamide derivatives?

Advanced Research Question

Yields depend on reaction kinetics and thermodynamics. For example, N-(prop-2-en-1-yl)-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide synthesis requires pH control (6.5–7.5) and temperature (40–60°C) to minimize thioamide hydrolysis . Microwave-assisted synthesis may accelerate reactions while reducing side products.

Q. Methodological Insight :

- DoE Approach : Use a Design of Experiments (DoE) to test variables (temperature, pH, catalyst loading).

- Catalyst Screening : Evaluate bases like Et₃N or DBU for condensation reactions.

- Workup : Extract products with ethyl acetate and dry over Na₂SO₄ to remove residual water.

How should discrepancies in reported biological activity data (e.g., MIC values) for piperazine derivatives be addressed?

Advanced Research Question

Discrepancies often arise from variations in assay protocols. For example, MIC values for antimicrobial activity depend on bacterial strain (e.g., E. coli vs. S. aureus), inoculum size, and growth media . Normalize data using positive controls (e.g., ciprofloxacin) and validate via dose-response curves.

Q. Methodological Insight :

- Standardization : Follow CLSI guidelines for antimicrobial assays.

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers.

- Mechanistic Studies : Use molecular docking to correlate structural features (e.g., substituent electronegativity) with activity trends.

What strategies are employed in Structure-Activity Relationship (SAR) studies of 1-Piperazinepropanamide derivatives?

Advanced Research Question